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HPLC-MS method for 13-Dehydroxyindaconitine quantification

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Compound of Interest		
Compound Name:	13-Dehydroxyindaconitine	
Cat. No.:	B15588454	Get Quote

An HPLC-MS method for the quantification of **13-Dehydroxyindaconitine**, a natural alkaloid with antioxidant properties, has been developed and validated.[1] This application note provides a detailed protocol for the sensitive and selective determination of this compound in biological matrices. The method utilizes a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS), which offers excellent sensitivity and specificity for the analysis of complex samples.[2][3]

Introduction

13-Dehydroxyindaconitine is a diterpenoid alkaloid found in plants of the Aconitum species. [2] These plants have a history of use in traditional medicine, but many of their constituent alkaloids are highly toxic.[2] Accurate quantification of these compounds is therefore crucial for research, drug development, and safety assessment. This HPLC-MS/MS method provides a robust tool for pharmacokinetic studies, toxicological analysis, and quality control of herbal preparations containing **13-Dehydroxyindaconitine**.

Experimental Materials and Reagents

- 13-Dehydroxyindaconitine reference standard
- Internal Standard (IS) (e.g., a structurally similar alkaloid not present in the sample)
- HPLC-grade acetonitrile, methanol, and water



- Formic acid (LC-MS grade)
- Control biological matrix (e.g., human plasma, rat plasma)

Instrumentation

- HPLC system: A system capable of gradient elution.
- Mass spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 μm) is commonly used for the separation of Aconitum alkaloids.[2]

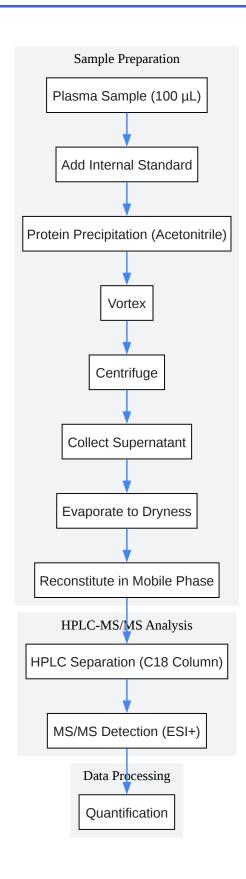
Sample Preparation

A protein precipitation method is employed for the extraction of **13-Dehydroxyindaconitine** from plasma samples.

- To 100 μ L of plasma, add 20 μ L of the internal standard working solution.
- Add 300 μL of acetonitrile to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

Experimental Workflow





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Caption: Workflow for **13-Dehydroxyindaconitine** Quantification.



HPLC Conditions

Parameter	Value
Column	C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40 °C
Gradient Program	
0.0-1.0 min	10% B
1.0-5.0 min	10% to 90% B
5.0-6.0 min	90% B
6.0-6.1 min	90% to 10% B
6.1-8.0 min	10% B

Mass Spectrometry Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode. The detection is performed using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for **13-Dehydroxyindaconitine** and the internal standard need to be optimized. For many Aconitum alkaloids, fragmentation involves the loss of acetic acid and/or benzoic acid moieties.[2]



Parameter	Value
Ionization Mode	ESI Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
MRM Transitions	
13-Dehydroxyindaconitine	To be determined experimentally
Internal Standard	To be determined experimentally

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 1 to 500 ng/mL. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

Table 1: Calibration Curve Data



Concentration (ng/mL)	Mean Peak Area Ratio (Analyte/IS)	Accuracy (%)
1	0.012	102.5
5	0.061	98.8
10	0.125	101.2
50	0.630	99.5
100	1.248	100.7
250	3.115	99.1
500	6.230	98.4
Correlation Coefficient (r²)	> 0.99	

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations.

Table 2: Precision and Accuracy Data

QC Level	Concentrati on (ng/mL)	Intra-day Precision (%RSD)	Intra-day Accuracy (%)	Inter-day Precision (%RSD)	Inter-day Accuracy (%)
LLOQ	1	6.8	103.2	8.5	101.7
Low	3	5.2	98.9	6.1	100.5
Medium	75	4.1	101.5	5.3	99.8
High	400	3.5	99.2	4.7	100.1

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC concentrations.

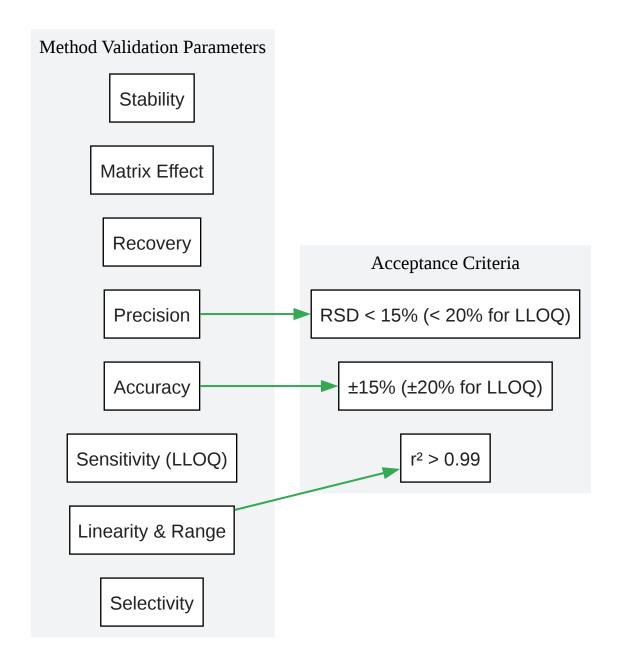


Table 3: Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low	3	92.5	98.2
Medium	75	94.1	101.5
High	400	93.7	99.6

Signaling Pathways and Logical Relationships Method Validation Pathway





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